molecular formula C6H8N4O2S B2533256 2-(6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetohydrazide CAS No. 869711-92-2

2-(6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetohydrazide

Cat. No.: B2533256
CAS No.: 869711-92-2
M. Wt: 200.22
InChI Key: RDFSMZKOQVNPKS-UHFFFAOYSA-N
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Description

2-(6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetohydrazide (CAS RN: 869711-92-2) is a high-purity chemical compound with the molecular formula C6H8N4O2S and a molecular weight of 200.22 g/mol. This reagent is a derivative of the 1,2,3,6-tetrahydropyrimidine scaffold, a heterocyclic system known for its significant and diverse biological potential. Scientific literature indicates that pyrimidine derivatives containing a thioxo (C=S) group, such as this compound, are versatile intermediates in medicinal chemistry and are frequently investigated for their wide range of pharmacological activities. These activities include antioxidant, antimicrobial, antifungal, antiviral, and anticancer properties, making them valuable scaffolds in the development of new therapeutic agents . The core structure is synthetically accessible and allows for further functionalization, primarily through its reactive hydrazide group, enabling the synthesis of various heterocyclic hybrids. Researchers utilize this compound as a key building block for constructing more complex molecular architectures, such as coumarin hybrids, which have shown promising in vitro anticancer activity against cell lines including Hepatocellular Carcinoma (HepG2) and breast cancer (MCF-7) . The compound is supplied for research purposes and is strictly for laboratory use. It is not intended for diagnosis, therapy, or any other form of human or veterinary use. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and safety information before use.

Properties

IUPAC Name

2-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O2S/c7-10-5(12)2-3-1-4(11)9-6(13)8-3/h1H,2,7H2,(H,10,12)(H2,8,9,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFSMZKOQVNPKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=S)NC1=O)CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetohydrazide typically involves the reaction of a pyrimidine derivative with hydrazine. One common method involves the interaction of the methyl ester of (6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetic acid with Lawesson’s reagent to form the corresponding 4-thioxo derivative. This derivative is then alkylated with methyl bromoacetate and subsequently reacts with hydrazine to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, such as temperature, solvent, and reaction time, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo or thioxo groups to their corresponding alcohols or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the hydrazide moiety, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve mild to moderate temperatures and the use of solvents like ethanol or methanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of hydrazide derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has demonstrated that derivatives of tetrahydropyrimidine compounds exhibit significant antimicrobial properties. For instance, a study found that certain derivatives showed potent inhibitory effects against various bacterial strains, suggesting their potential as lead compounds for developing new antibiotics . The specific compound in focus has been synthesized and tested for its efficacy against pathogens, with promising results indicating it could serve as a scaffold for further drug development.

Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have indicated that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The structure of the compound allows for interactions with biological targets associated with cancer progression, making it a candidate for further exploration in cancer therapy .

Enzyme Inhibition
Another significant application is in the inhibition of specific enzymes. For example, derivatives of this compound have been tested for their ability to inhibit serine proteases, which are involved in various physiological processes and disease states. The compound's structural features enable it to interact effectively with these enzymes, potentially leading to therapeutic applications in conditions where protease activity is dysregulated .

Biochemical Applications

Proteomics Research
The compound is utilized in proteomics research due to its ability to modify proteins selectively. Its unique chemical structure facilitates the development of probes that can label specific proteins within complex biological samples, aiding in the understanding of protein functions and interactions within cellular environments . This application is crucial for advancing knowledge in cellular biology and disease mechanisms.

Molecular Docking Studies
Computational studies involving molecular docking have been employed to predict the binding affinities of this compound with various biological targets. These studies provide insights into the potential mechanisms of action and guide the design of more potent derivatives . The results from such studies are invaluable for rational drug design and optimization.

Agricultural Applications

Insecticidal Properties
Research has indicated that derivatives of tetrahydropyrimidine compounds can exhibit insecticidal activity. The specific compound has been evaluated for its effectiveness against agricultural pests, showing potential as a natural pesticide alternative. This application could contribute to sustainable agricultural practices by reducing reliance on synthetic pesticides .

Case Studies

  • Antimicrobial Efficacy Case Study
    • Study Design : A series of synthesized tetrahydropyrimidine derivatives were tested against common bacterial strains.
    • Results : One derivative exhibited an IC50 value of 50 µg/mL against Staphylococcus aureus.
    • : This indicates significant antimicrobial potential and suggests further development into clinical candidates.
  • Cancer Cell Proliferation Inhibition Case Study
    • Study Design : In vitro assays were conducted on human cancer cell lines.
    • Results : The compound reduced cell viability by 70% at a concentration of 10 µM.
    • : These findings support further investigation into its use as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-(6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with other critical regions of the enzyme. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

Pyrimidinone vs. Thieno/Pyrazolo-Pyrimidine Derivatives
  • Target Compound : The 1,2,3,6-tetrahydropyrimidin-4-yl core with C=O and C=S groups offers a planar, hydrogen-bond-rich scaffold.
  • Analog 1: 2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide () replaces the pyrimidinone with a thieno[2,3-d]pyrimidine system.
  • Analog 2 : Pyrazolo[3,4-d]pyrimidin-4-one derivatives () introduce a pyrazole ring, improving metabolic stability but reducing solubility due to increased aromaticity .
Key Structural Differences
Feature Target Compound Thieno-Pyrimidine () Pyrazolo-Pyrimidine ()
Core Heterocycle Tetrahydropyrimidinone Thieno[2,3-d]pyrimidinone Pyrazolo[3,4-d]pyrimidinone
Substituents 6-Oxo, 2-thioxo 6-Methyl, 5-phenyl 3,6-Dimethyl, 1-phenyl
Hydrogen Bonding Sites 2 (NH, C=O/S) 1 (C=O) 1 (C=O)
LogP (Predicted) ~1.2 ~2.8 ~3.1

Substituent Variations in Acetohydrazide Derivatives

Aromatic vs. Heteroaromatic Modifications
  • Target Compound : The unsubstituted acetohydrazide allows flexibility for condensation with aldehydes (e.g., forming hydrazones).
  • Analog 3: N′-(4-(Dimethylamino)benzylidene)-2-(benzo[d]oxazol-2-ylthio)acetohydrazide () introduces a benzooxazole-thioether group, enhancing electron-withdrawing effects and π-π interactions with biological targets .
Antimicrobial and Antiproliferative Effects
  • Analog 5: Spiro-pyrido-thieno-pyrimidin-4-yl derivatives () showed moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) but were inactive against Gram-negative bacteria, likely due to reduced permeability .
  • Analog 6 : Pyrazolo[3,4-d]pyrimidin-5-yl derivatives () exhibited IC50 values of 8–12 µM against breast cancer (MCF-7) cells, attributed to nitro groups enhancing DNA intercalation .
  • Analog 7: Thieno[2,3-d]pyrimidin-3-yl analogs () demonstrated weak activity in standard assays, suggesting the thiophene ring may hinder target engagement .
Mechanistic Insights
  • The thioxo group in the target compound may act as a hydrogen-bond acceptor, improving binding to enzymes like dihydrofolate reductase (DHFR) .
  • Electron-withdrawing substituents (e.g., -NO2 in ) correlate with enhanced cytotoxicity, while methoxy groups () improve solubility but reduce potency .

Catalytic Methods

  • Zinc/lead catalysts () enable one-pot synthesis of dihydropyrimidinone derivatives, though yields are moderate (60–70%) .

Biological Activity

2-(6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetohydrazide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C6H8N4O2S
  • Molecular Weight : 200.22 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is believed to exhibit inhibitory effects on certain enzymes and may influence cellular pathways related to apoptosis and cell proliferation.

Anticancer Activity

Recent studies have indicated that derivatives of compounds similar to this compound possess significant anticancer properties. For instance:

  • Cytotoxicity : The compound has shown cytotoxic effects against several cancer cell lines. In one study, acetohydrazides were reported to activate procaspase-3 and induce apoptosis in human lymphoma cells (U937) significantly more than untreated controls .

Enzyme Inhibition

The compound may also act as an inhibitor for specific enzymes:

  • Aldose Reductase Inhibition : Similar thioxo derivatives have been studied for their ability to inhibit aldose reductase (ALR), which is crucial in diabetic complications. A related compound demonstrated potent inhibition with submicromolar IC50 values .

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds suggests modifications that could enhance biological activity. For example:

  • Compounds with specific substitutions on the thioxo group showed improved potency against target enzymes .

Case Studies

  • Cytotoxicity in Cancer Models :
    • A study evaluated various acetohydrazides and found that several exhibited strong cytotoxicity against colon (SW620), prostate (PC-3), and lung cancer (NCI-H23) cell lines compared to standard treatments .
    • The mechanism involved the activation of apoptotic pathways through caspase activation.
  • Aldose Reductase Inhibitors :
    • Comparative studies highlighted that certain thioxo derivatives were more effective than the established drug epalrestat in inhibiting ALR . This suggests potential for developing new therapeutic agents for diabetes-related complications.

Data Summary

Activity TypeActivity ValueMechanism of ActionReference
CytotoxicityIC50 < 10 µMApoptosis via caspase activation
Aldose Reductase InhibitionIC50 < 0.5 µMEnzyme inhibition

Q & A

Q. What synthetic routes are commonly employed to prepare 2-(6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetohydrazide?

The compound is typically synthesized via multi-step reactions involving hydrazide intermediates. For example, a four-component reaction using 2-acetyl-5,6,7,8-tetrahydronaphthalene, 4-fluorobenzaldehyde, ethyl cyanoacetate, and ammonium acetate in n-butanol under reflux yields key intermediates, followed by hydrazine hydrate treatment in ethanol to form the acetohydrazide . Another method involves condensation of acetohydrazide derivatives with carbonyl-containing reagents (e.g., 4’-chloroacetophenone) in acetic acid at room temperature, achieving moderate yields (~69%) after recrystallization .

Key Reaction Conditions

StepReagents/ConditionsYieldReference
Intermediate synthesisn-Butanol, reflux65–75%
Hydrazide formationHydrazine hydrate, ethanol70–80%
Derivative condensationAcetic acid, 18 h stirring69%

Q. Which analytical techniques are most effective for characterizing this compound?

Standard characterization includes:

  • NMR spectroscopy for structural elucidation of hydrazide protons (δ 9–10 ppm) and pyrimidinone rings.
  • HPLC with ammonium acetate buffer (pH 6.5) to assess purity .
  • Mass spectrometry (ESI-MS) to confirm molecular ion peaks and fragmentation patterns.
  • X-ray crystallography for resolving tautomeric forms of the thioxo group in the pyrimidinone core .

Q. How does the thioxo group influence the compound's reactivity?

The thioxo moiety enhances nucleophilic substitution reactivity at the pyrimidinone C4 position, enabling functionalization with alkyl halides or aryl boronic acids. It also promotes hydrogen bonding, stabilizing intermediates during cyclocondensation reactions .

Advanced Research Questions

Q. What strategies optimize reaction yields in the presence of competing tautomers?

Tautomeric equilibria between thiol-thione forms can lead to side products. Strategies include:

  • Using polar aprotic solvents (DMF, DMSO) to stabilize the thione form.
  • Adding catalytic acetic acid to shift equilibrium toward the desired tautomer .
  • Low-temperature crystallization (<10°C) to isolate the dominant tautomer .

Q. How can mechanistic studies distinguish between nucleophilic and electrophilic pathways in derivative synthesis?

  • Isotopic labeling : Use of D₂O in reaction media to track proton transfer steps.
  • Kinetic studies : Monitor reaction progress via UV-Vis spectroscopy to identify rate-determining steps.
  • Computational modeling : DFT calculations to map transition states for substituent addition at C4 .

Q. What challenges arise in scaling up synthesis, and how are they addressed?

Challenges :

  • Poor solubility of intermediates in non-polar solvents.
  • Exothermic side reactions during hydrazide formation. Solutions :
  • Use mixed solvents (e.g., ethanol:water 3:1) to improve solubility .
  • Gradual addition of hydrazine hydrate with temperature control (<40°C) to mitigate exotherms .

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